molecular formula C17H12N2 B3287019 3-(Isoquinolin-1-ylmethyl)benzonitrile CAS No. 83584-42-3

3-(Isoquinolin-1-ylmethyl)benzonitrile

Cat. No.: B3287019
CAS No.: 83584-42-3
M. Wt: 244.29 g/mol
InChI Key: MXVRQLXYEWPQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isoquinolin-1-ylmethyl)benzonitrile is a chemical compound with the molecular formula C17H12N2 and a molecular weight of 244.29 g/mol . This compound is characterized by the presence of an isoquinoline moiety attached to a benzonitrile group through a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(Isoquinolin-1-ylmethyl)benzonitrile typically involves the reaction of isoquinoline with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(Isoquinolin-1-ylmethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(Isoquinolin-1-ylmethyl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

3-(Isoquinolin-1-ylmethyl)benzonitrile can be compared with other similar compounds, such as:

    Isoquinoline: A parent compound with a simpler structure, lacking the benzonitrile group.

    Benzonitrile: Another parent compound that lacks the isoquinoline moiety.

    1-Benzylisoquinoline: A structurally similar compound with a benzyl group instead of a benzonitrile group.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-(isoquinolin-1-ylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c18-12-14-5-3-4-13(10-14)11-17-16-7-2-1-6-15(16)8-9-19-17/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVRQLXYEWPQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Isoquinolin-1-ylmethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(Isoquinolin-1-ylmethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-(Isoquinolin-1-ylmethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-(Isoquinolin-1-ylmethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-(Isoquinolin-1-ylmethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-(Isoquinolin-1-ylmethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.